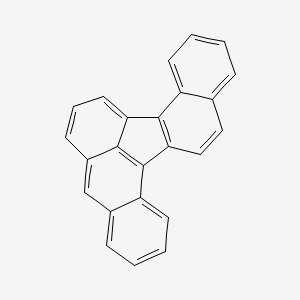

Naphth(2,1-a)aceanthrylene

Description

Structure

3D Structure

Properties

CAS No. |

75519-75-4 |

|---|---|

Molecular Formula |

C24H14 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

hexacyclo[11.10.1.02,7.09,24.014,23.015,20]tetracosa-1(24),2,4,6,8,10,12,14(23),15,17,19,21-dodecaene |

InChI |

InChI=1S/C24H14/c1-3-9-18-15(6-1)12-13-21-23(18)20-11-5-8-17-14-16-7-2-4-10-19(16)24(21)22(17)20/h1-14H |

InChI Key |

VXAPIEAEJHPCOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=CC6=CC=CC=C6C3=C54 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Naphth 2,1 a Aceanthrylene and Its Analogs

Strategic Approaches in Polycyclic Aromatic Hydrocarbon Synthesis

The construction of the Naphth(2,1-a)aceanthrylene skeleton and related structures hinges on a variety of powerful synthetic strategies. These methods often involve the formation of new five- and six-membered rings onto a pre-existing aromatic core.

Exploration of Condensation and Cyclization Reactions

Classical condensation and cyclization reactions remain a cornerstone in PAH synthesis. The Bradsher reaction, a type of electrophilic aromatic cyclodehydration, and Friedel-Crafts-type cyclizations are particularly relevant for creating the fused ring systems found in aceanthrylenes and their analogs.

A notable example is the efficient double Friedel-Crafts cyclization approach to synthesize 11H-benz[bc]aceanthrylene, a structurally related methylene-bridged PAH. researchgate.net This method highlights the power of intramolecular condensation reactions in building complex polycyclic frameworks. Such acid-catalyzed cyclizations often proceed through carbocationic intermediates, leading to the formation of new C-C bonds and the desired annulated structure. The synthesis of acridan-fused quinoxalines, such as 10,14b-dihydro-1,6,14b-triazanaphth[a]aceanthrylenes, also utilizes cyclization reactions of α-ketoamides with ortho-phenylenediamines as a key step. arkat-usa.org

Thermal cyclization reactions are also employed, where highly reactive precursors can undergo simultaneous ring closures to form the target PAH framework. researchgate.net These reactions often require high temperatures and proceed through complex mechanistic pathways.

Intramolecular Annulation Reactions: Focus on Arylene Ethynylene Precursors

Intramolecular annulation of strategically designed precursors, particularly those containing arylene ethynylene units, offers a powerful and often regioselective route to complex PAHs. researchgate.netacs.org This strategy involves the cyclization of an alkyne moiety onto an adjacent aromatic ring.

A versatile three-step process has been developed to create annulated PAHs, which relies on a palladium-catalyzed intramolecular arene-vinyl triflate coupling as the key ring-forming step. researchgate.net This method provides access to PAHs with incorporated saturated rings, which can be subsequently aromatized. Platinum-catalyzed cyclization of pre-installed ethynyl (B1212043) groups on a PAH core is another effective method for forming new fused rings. acs.org For instance, the synthesis of circumpyrene (B1261850) derivatives has been achieved through platinum-catalyzed cyclization of ethynyl-substituted dibenzo[hi,st]ovalene precursors. acs.org Gold catalysts have also been shown to be effective in the intramolecular double cyclization of diiodoethynylterphenyl compounds to yield halogenated dibenzo[a,h]anthracenes. beilstein-journals.org

These reactions often proceed through organometallic intermediates and provide a high degree of control over the final structure. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Palladium-Catalyzed Cyclopentannulation in Related Aceanthrylene (B1216281) Systems

Palladium-catalyzed cyclopentannulation has emerged as a highly effective one-pot method for the synthesis of the cyclopenta-fused core of aceanthrylenes. acs.orgosti.gov This reaction typically involves the coupling of a dihaloarene with an alkyne, leading to the formation of a new five-membered ring.

A prime example is the synthesis of 2,7-bis(trimethylsilyl)cyclopenta[hi]aceanthrylene from the palladium-catalyzed cross-coupling of 9,10-dibromoanthracene (B139309) and (trimethylsilyl)acetylene. acs.org This method has also been extended to the synthesis of donor-acceptor type polymers containing cyclopenta[hi]aceanthrylene acceptor groups through the copolymerization of 9,10-dibromoanthracene with various bis(arylethynyl)arenes. osti.gov The resulting trimethylsilyl (B98337) groups can be further functionalized, for example, by conversion to bromides, which then serve as handles for subsequent cross-coupling reactions to introduce further complexity. acs.org

| Precursors | Catalyst System | Product | Yield | Reference |

| 9,10-Dibromoanthracene, (Trimethylsilyl)acetylene | Palladium catalyst | 2,7-Bis(trimethylsilyl)cyclopenta[hi]aceanthrylene | Not specified | acs.org |

| 9,10-Dibromoanthracene, Bis(arylethynyl)arenes | Palladium catalyst | Poly(cyclopenta[hi]aceanthrylene) derivatives | Not specified | osti.gov |

| Bromoarenes, Diarylacetylenes | Pd(OAc)₂, NaOAc, LiCl | Benzannulated PAHs | 15-40% | acs.org |

This table summarizes examples of palladium-catalyzed cyclopentannulation and related benzannulation reactions for the synthesis of aceanthrylene systems and other complex PAHs.

This methodology has been utilized to create a variety of contorted polycyclic aromatic hydrocarbons by reacting diaryl acetylene (B1199291) synthons with dibromoanthracene derivatives. The versatility of this approach allows for the extension of the aromatic core from the edges, thereby tuning the photophysical properties of the resulting molecules.

C-H Activation-Based Tandem Penta- and Hexaannulation Reactions

Direct C-H bond activation and functionalization represent a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to complex molecules. rutgers.edunih.govbeilstein-journals.orgmdpi.com In the context of PAH synthesis, C-H activation strategies enable the direct coupling of unfunctionalized arenes, bypassing the need for pre-functionalized starting materials.

Rhodium(III)-catalyzed C-H activation and intramolecular annulation have been successfully employed for the synthesis of fused heterocyclic systems, such as isochromeno-1,2-benzothiazines. mdpi.com These reactions often proceed through a cyclometalated intermediate, followed by coordination to a coupling partner and subsequent annulation. While not directly applied to this compound, these methods demonstrate the potential for constructing complex fused systems through directed C-H functionalization.

Mechanistic Investigations of Formation Reactions

Understanding the mechanisms of these complex synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes. The formation of this compound and its analogs can proceed through various reactive intermediates.

Elucidation of Reaction Intermediates (e.g., Biradical, Cationic)

The cyclization reactions involved in the synthesis of aceanthrylene derivatives can proceed through either cationic or radical intermediates, depending on the reaction conditions and the structure of the precursor.

Cationic Intermediates: In acid-catalyzed cyclizations, such as the Friedel-Crafts or Bradsher reactions, the formation of a cationic intermediate is a key step. For example, the treatment of 9-[2-(1-hydroxyethyl)-1-naphthyl]fluorene with sulfuric acid leads to the formation of a cationic species. oup.com The subsequent reaction pathway, either cyclization to form a dibenz[a,l]aceanthrylene derivative or dehydration to a vinyl compound, is dependent on the stereochemistry of the starting alcohol. The ap isomer, where the cationic center is in close proximity to the fluorene (B118485) π-system, favors cyclization. oup.com In contrast, the sp isomer, which would require rotation around a C-C bond to bring the reactive centers together, preferentially undergoes deprotonation to yield the vinyl derivative. oup.com This demonstrates the critical role of conformation in dictating the fate of cationic intermediates.

| Precursor Rotamer | Acid Concentration | Product | Outcome | Reference |

| ap-9-[2-(1-hydroxyethyl)-1-naphthyl]fluorene | 70% H₂SO₄ | trans-8-methyl-8,14c-dihydrodibenz[a,l]aceanthrylene | Cyclization | oup.com |

| sp-9-[2-(1-hydroxyethyl)-1-naphthyl]fluorene | 70% H₂SO₄ | 9-(2-vinyl-1-naphthyl)fluorene | Dehydration | oup.com |

| ap-9-[2-(1-hydroxyethyl)-1-naphthyl]fluorene | 10% H₂SO₄ | 9-(2-vinyl-1-naphthyl)fluorene | Dehydration | oup.com |

| sp-9-[2-(1-hydroxyethyl)-1-naphthyl]fluorene | 10% H₂SO₄ | 9-(2-vinyl-1-naphthyl)fluorene | Dehydration | oup.com |

This table illustrates the influence of precursor stereochemistry and reaction conditions on the reaction pathway of a cationic intermediate in the synthesis of a dibenzaceanthrylene system.

Biradical Intermediates: In thermal rearrangements and some photochemical reactions, biradical species are often proposed as key intermediates. wikipedia.org For instance, the thermal isomerization of azulene (B44059) to naphthalene (B1677914) is thought to proceed through a diradical mechanism involving homolysis of the weakest C-C bond. wikipedia.org While not a direct synthesis, these rearrangements highlight the accessibility of biradical pathways in PAH chemistry. The formation of some PAHs in combustion processes is also believed to involve radical-mediated pathways. researchgate.net The synthesis of certain azulene-embedded nanographenes proceeds through the oxidation of partially unsaturated precursors, which can generate stable biradical species. nih.gov While direct evidence for biradical intermediates in the solution-phase synthesis of this compound is scarce, their potential involvement in high-temperature or photochemical methods cannot be ruled out.

Detailed Studies of Sequential Cyclization Pathways

The synthesis of complex PAHs like this compound often relies on sequential cyclization reactions, where the fused ring system is built in a stepwise manner. These pathways offer precise control over the final structure. Research into related compounds provides a model for the potential synthetic routes to this compound.

One prevalent strategy involves the intramolecular coupling of strategically functionalized precursors. For instance, the synthesis of various benzofluoranthene isomers has been achieved through an intramolecular triflate-arene coupling reaction mediated by a palladium catalyst. researchgate.net This method, which forms a new five-membered ring, demonstrates a powerful technique for the final cyclization step in the synthesis of such PAHs. researchgate.net A similar approach was noted in the formation of naphtho[1,2-a]aceanthrylene, an isomer of the target compound, which was synthesized via an intramolecular double C–H/C–Cl coupling of a 1,8-dichloro-9-(1-naphthyl)anthracene precursor. nii.ac.jp

Another versatile method is the acid-catalyzed cyclization of specifically designed diarylmethanols or related intermediates. beilstein-journals.org For example, zinc bromide has been used to mediate the regioselective annulation of asymmetric 1,2-diarylmethine dipivalates to form anthracene (B1667546) and tetracene derivatives, highlighting a pathway where sequential ring closures are promoted by a Lewis acid. beilstein-journals.org Similarly, polyphosphoric acid (PPA) is a common reagent for mediating condensation reactions to form polycyclic skeletons, such as in the synthesis of the benzo[j]fluoranthene nucleus. researchgate.net

These examples suggest a plausible sequential pathway for this compound could involve the initial construction of a larger, non-cyclized precursor containing the necessary naphthalene and acenaphthylene (B141429) fragments, followed by a final, often metal-catalyzed or acid-mediated, intramolecular cyclization to form the crucial five-membered ring. The mechanism often proceeds through the formation of reactive intermediates, such as biradicals or cationic species, that facilitate the ring-closing step. researchgate.net

Table 1: Analogous Sequential Cyclization Strategies for PAHs

| Precursor Type | Cyclization Method | Key Reagents | Resulting Core Structure |

| Biaryl triflate | Intramolecular Triflate-Arene Coupling | PdCl₂(PPh₃)₂, LiCl, DBU | Benzofluoranthene researchgate.net |

| 1,8-Dichloro-9-(1-naphthyl)anthracene | Intramolecular C-H/C-Cl Coupling | Pd₂(dba)₃, P(t-Bu)₃, K₂CO₃ | Naphtho[1,2-a]aceanthrylene nii.ac.jp |

| Substituted Naphthalene & Naphthalene Derivatives | Suzuki-Miyaura Coupling & PPA Condensation | Pd(PPh₃)₄, PPA | Benzo[j]fluoranthene researchgate.net |

| Asymmetric 1,2-diarylmethine dipivalates | Lewis Acid-Mediated Annulation | ZnBr₂ | Anthracene/Tetracene beilstein-journals.org |

In Situ Spectroscopic Monitoring of Reaction Progress

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly ¹H NMR, is a powerful technique for tracking the progress of a reaction in real-time. researchgate.net By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for intermediates and the final product, researchers can gain detailed insights into the reaction kinetics. researchgate.netacs.org For a proposed synthesis of this compound, one could monitor the characteristic aromatic proton signals of the precursor and watch for the emergence of the unique, complex signal pattern of the final, fully cyclized product. researchgate.net Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to differentiate between species of different sizes in a reaction mixture. researchgate.net

UV-Visible (UV-Vis) Absorption Spectroscopy: The extended π-conjugated systems of PAHs give rise to characteristic UV-Vis absorption spectra. researchgate.net As the cyclization proceeds and the aromatic system extends, a bathochromic (red) shift in the absorption maxima is typically observed. researchgate.net This change allows for the real-time monitoring of the formation of the PAH. researchgate.net For this compound, theoretical predictions of its UV-Vis spectrum exist, which could be used as a reference to confirm its formation during a reaction. researchgate.net The reaction could be monitored by observing the gradual appearance of the predicted absorption bands.

Infrared (IR) Spectroscopy: In situ IR spectroscopy can be used to follow the disappearance of functional groups from the starting materials, such as the C-Cl stretching vibration in a chloro-precursor or the O-H stretch in an alcohol intermediate.

By employing these in situ techniques, chemists can achieve precise control over the synthesis, identify transient intermediates, and optimize yields for the formation of complex PAHs like this compound.

Table 2: Application of In Situ Spectroscopy for Monitoring PAH Synthesis

| Spectroscopic Technique | Information Obtained | Relevance to this compound Synthesis |

| NMR Spectroscopy | Real-time concentration of reactants, intermediates, and products. Structural information on all species in solution. | Tracking the conversion of a precursor by observing changes in specific proton and carbon signals. Confirmation of the final structure. researchgate.netacs.org |

| UV-Visible Spectroscopy | Monitoring the extension of the π-conjugated system. Detection of product formation. | Observing the bathochromic shift as the final ring closes, confirming the formation of the extended aromatic system of the target molecule. researchgate.netresearchgate.net |

| Infrared Spectroscopy | Tracking changes in functional groups (e.g., -OH, -Cl, C=O). | Confirming the consumption of precursor functional groups necessary for the cyclization reaction to proceed. |

Molecular Structure, Electronic Structure, and Reactivity Theory

Theoretical Frameworks for Electronic Structure Elucidation

The accurate prediction of the electronic behavior of PAHs like Naphth(2,1-a)aceanthrylene relies on a variety of theoretical models. These computational tools allow researchers to probe the molecule's structure, stability, and spectral properties with a high degree of precision.

Application of Density Functional Theory (DFT) in PAH Systems

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure of large molecular systems, including PAHs. nih.govarxiv.org This method is favored for its balance of computational efficiency and accuracy, making it well-suited for the thermodynamic and kinetic study of complex reactions. nih.gov DFT functionals, such as B3LYP, have been successfully used to optimize the geometries of PAH isomers and their various charged states. oup.com For instance, studies on C16H10 isomers, which share a similar structural motif with this compound, have employed DFT with the B3LYP functional and a 6-311++G** basis set to investigate their infrared spectra. oup.com The choice of functional is critical; for example, the M06-2X, ωB97X-D, and B2PLYP-D3 functionals have been benchmarked for their performance in predicting bond dissociation energies and enthalpies of formation in halogenated PAHs. nih.gov Research has shown that the ωB97X-D functional, particularly with the 6-311++G(d,p) basis set, provides excellent results for bond dissociation energies. nih.gov DFT calculations are also crucial in understanding the formation of fullerenes, which may originate from PAHs containing five-membered rings. arxiv.org

Time-Dependent Density Functional Theory (TDDFT) for Electronic Absorption Spectra

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for calculating electronic absorption spectra. arxiv.orgoup.com TDDFT can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. arxiv.orgoup.comnih.gov This technique has been applied to a range of PAHs, including oligoacenes and their ions, to compute their photo-absorption cross-sections across a wide spectral range. arxiv.org For the C16H10 isomers, TDDFT has been instrumental in obtaining their electronic absorption spectra and identifying the nature of the electronic transitions. oup.com Theoretical predictions of the UV-Vis spectra for various dibenzo and naphtho derivatives of fluoranthene (B47539), including this compound, have been made, highlighting the power of these computational approaches where experimental data is lacking. researchgate.netnih.govx-mol.com

Hartree-Fock Approximation and Post-Hartree-Fock Methods in Electronic Structure Calculations

The Hartree-Fock (HF) method provides a fundamental starting point for many quantum chemical calculations. etprogram.orggithub.io It is a wavefunction-based approach that treats each electron as moving in the average field of all other electrons. github.io While computationally less demanding than more advanced methods, HF often requires corrections to achieve high accuracy. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to incorporate electron correlation effects. researchgate.net The "gold standard" in quantum chemistry is often considered to be the CCSD(T) method, which includes single and double excitations and a perturbative treatment of triple excitations. nih.gov However, due to its high computational cost, its application is often limited to smaller molecules or for single-point energy calculations on geometries optimized with less expensive methods like DFT or MP2. nih.govresearchgate.net For larger systems like this compound, a common strategy is to optimize the geometry with a method like B3LYP and then perform a more accurate single-point energy calculation with CCSD(T). researchgate.net

Basis Set Selection and Optimization in Quantum Chemical Computations

The choice of a basis set is a critical factor that significantly impacts the accuracy and computational cost of quantum chemical calculations. numberanalytics.com A basis set is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com Larger basis sets provide a more accurate description of the electronic wavefunction but at a higher computational expense. numberanalytics.comstackexchange.com

For PAHs, basis sets like Pople's 6-311++G(d,p) and Dunning's correlation-consistent sets (e.g., cc-pVTZ, cc-pVQZ) are commonly used. nih.gov The inclusion of diffuse functions (indicated by + or aug-) is important for describing anions and weak interactions, while polarization functions (indicated by (d,p) or d, p) are crucial for accurately representing bond angles and polarities. nih.govstackexchange.com For instance, in the study of chlorinated and brominated PAHs, the 6-311++G(d,p) basis set, which includes diffuse functions, showed very good performance in computing bond dissociation energies with various DFT functionals. nih.gov The selection of an appropriate basis set is a balance between the desired accuracy and the available computational resources, especially for large molecules like this compound. numberanalytics.com

Advanced Concepts in Chemical Bonding and Aromaticity

The arrangement of atoms and electrons in this compound dictates its chemical properties. Understanding the nuances of its chemical bonding and the extent of its aromatic character is key to predicting its reactivity and stability.

Analysis of Electron Density Distributions and Chemical Bond Formation

The chemical bonds within a molecule are formed by the sharing of electrons. The analysis of the electron density distribution provides a detailed picture of this bonding. rsc.org In PAHs, the delocalization of π-electrons over the fused ring system is a defining feature. ddugu.ac.in Theoretical methods allow for the computation of the total and deformation electron density, revealing how the electron density is redistributed upon bond formation. rsc.org Studies on related PAHs like naphthalene (B1677914) and anthracene (B1667546) have shown that chemical bonding in molecular crystals is influenced by both intramolecular and intermolecular interactions. rsc.org A Mulliken population analysis can be used to determine the partial charges on each atom, providing insights into the electron distribution and potential sites for electrophilic or nucleophilic attack. rsc.org For instance, in the dianions of aceanthrylene (B1216281), the path of electron delocalization differs from the neutral molecule, with the bridging carbon atoms playing a more significant role in the delocalization in the charged species. huji.ac.il

Computational Spectroscopy and Thermochemical Modeling

Predictive Spectroscopy for Naphth(2,1-a)aceanthrylene and its Isomers

Predictive spectroscopy for this compound and its isomers involves the use of theoretical models to forecast their spectral features.

Annellation theory has been successfully employed to predict the locations of maximum absorbance (LMA) in the ultraviolet-visible (UV-Vis) spectra of various polycyclic aromatic hydrocarbons, including this compound. nih.govx-mol.com This theoretical approach is particularly significant as it has been extended for the first time to calculate the LMA for PAHs containing five-membered rings. nih.govresearchgate.netresearchgate.net The application of this theory is part of a broader effort to establish a generalized annellation theory that can be applied to a wide range of homocyclic benzenoid and non-benzenoid PAHs. nih.govresearchgate.net

A study focusing on the C24H14 group of PAHs, which includes this compound, utilized annellation theory to predict the UV-Vis spectral bands. nih.gov This marked the first instance of predicting the maximum absorbance locations for this compound and several of its isomers. nih.govx-mol.comresearchgate.netresearchgate.net

The predictions derived from annellation theory have been substantiated through semi-empirical calculations, notably using the ZINDO/S method. researchgate.netresearchgate.net This method has proven effective in validating the predicted positions of maximum absorbance for aromatic compounds with unknown UV-Vis spectra. researchgate.netresearchgate.net The agreement between the results from annellation theory and ZINDO/S calculations lends confidence to the predictive power of these computational tools. researchgate.net

The ZINDO/S approach is recognized for its capability to successfully predict the optical properties of polyaromatic hydrocarbons. researchgate.net Specifically, it has been shown to be proficient at predicting the most intense p and β bands in the UV-Vis spectra of benzenoid PAHs. researchgate.net

Theoretical simulations, particularly those based on Density Functional Theory (DFT), are crucial for understanding the infrared (IR) and Raman spectra of complex molecules. polimi.itd-nb.info These methods help in the assignment of vibrational bands, which can be challenging for intricate structures. d-nb.info

For polycyclic aromatic hydrocarbons, strong IR signals are often associated with collective C-H out-of-plane bending vibrations. polimi.it The specific patterns of these nuclear displacements are dependent on the topology of the molecular edge and can provide valuable information about the molecular structure. polimi.it The analysis of these vibrational modes through theoretical calculations provides a deeper understanding of the IR and Raman spectra. d-nb.infosemanticscholar.org

The properties of each line in a vibrational spectrum are determined by the number and mass of the oscillating atoms, their spatial arrangement, and the molecular force field. vscht.cz Theoretical calculations can model these factors to predict the vibrational modes.

The spectroscopic properties of PAH isomers can vary significantly depending on their molecular structure. For instance, the fusing patterns of aromatic rings in configurational isomers influence their optical and electrochemical properties, as observed in UV-vis absorption spectra. researchgate.net

In a group of 21 C24H14 PAH isomers, which includes this compound, ten isomers exhibit a sextet migration pattern with four or more benzenoid rings. nih.govresearchgate.net This structural feature is potentially linked to high molecular reactivity. nih.govresearchgate.net The differentiation of PAH isomers by mass spectrometry can be difficult as their mass spectra are often nearly identical. polimi.it Therefore, spectroscopic techniques and theoretical calculations are vital for distinguishing between them.

The size and angularity of a PAH molecule affect its hydrophobicity and electrochemical stability. tandfonline.com Generally, an increase in these characteristics leads to greater stability. tandfonline.com

Computational Thermochemistry of Polycyclic Aromatic Hydrocarbons

Computational thermochemistry provides a means to predict the thermodynamic properties of PAHs, which are crucial for understanding their stability and reactivity.

First-principles prediction of enthalpies of formation for a large number of PAHs has been demonstrated using methods that extrapolate density functional theory calculations to a large basis set limit and apply a group-based correction scheme. nih.govnih.govnist.gov This approach has yielded reliable results, with a mean unsigned deviation from experimental data of approximately 5.0 kJ/mol. nih.govnih.govnist.govresearchgate.net

This computational scheme is both economical and straightforward to apply. nih.govnih.govnist.gov For a smaller set of molecules, the predictions have been compared to those from G3B3 and G3MP2B3 variants of the Gaussian-3 model chemistry, showing a mean unsigned deviation of 4.5 and 4.8 kJ/mol, respectively. nih.govnih.govresearchgate.net These methods provide valuable thermochemical data, especially for compounds where experimental measurements are unavailable. researchgate.net

Advanced Analytical Methodologies for Characterization

Chromatographic Separation Techniques for Complex PAH Mixtures

Chromatography is a fundamental analytical technique for the separation of complex mixtures. shimadzu.com It operates on the principle of distributing the components of a mixture between a stationary phase and a mobile phase. shimadzu.com The differential interactions of the components with these two phases lead to their separation. shimadzu.com For PAHs like Naphth(2,1-a)aceanthrylene, several chromatographic methods are employed to achieve the necessary resolution from intricate matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds in a liquid mobile phase that is forced through a column packed with a solid stationary phase under high pressure. uci.edu In the context of PAH analysis, reversed-phase HPLC (RP-HPLC) is frequently utilized. rdd.edu.iq This method employs a nonpolar stationary phase, such as C18-bonded silica (B1680970), and a polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol. uci.edurdd.edu.iq The separation is based on the hydrophobicity of the analytes; more nonpolar compounds, like many PAHs, are retained longer on the column. rdd.edu.iq

The elution order in RP-HPLC is influenced by factors such as the mobile phase composition, column temperature, and the specific stationary phase used. rdd.edu.iq For instance, increasing the organic solvent content in the mobile phase generally reduces the retention time of PAHs. rdd.edu.iq The use of a phenyl stationary phase with a gradient elution of methanol, acetonitrile, and water has been shown to achieve good separation of PAHs. diva-portal.org HPLC can be coupled with various detectors, including UV-Vis or fluorescence detectors, which provide selectivity and sensitivity for PAH detection. rdd.edu.iqnih.gov

Table 1: HPLC Parameters for PAH Separation

| Parameter | Description | Common Settings for PAH Analysis |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (ODS), Phenyl |

| Mobile Phase | The liquid that carries the sample through the column. | Acetonitrile/Water, Methanol/Water mixtures |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant composition) or Gradient (changing composition) |

| Detector | The device used to detect the separated compounds. | UV-Vis, Fluorescence, Mass Spectrometry (MS) |

| Column Temperature | The temperature at which the separation is performed. | Often controlled, e.g., 25°C or 60°C |

This table summarizes common parameters used in HPLC for the separation of polycyclic aromatic hydrocarbons.

Normal-Phase Liquid Chromatography (NPLC) is often employed as a preliminary fractionation technique to separate complex PAH mixtures based on their aromaticity or the number of aromatic carbons. nih.govcup.edu.cn This method typically uses a polar stationary phase, such as silica or alumina (B75360), and a nonpolar mobile phase like hexane. nih.govcup.edu.cn In NPLC, compounds with more polar functional groups or a higher degree of aromaticity tend to have stronger interactions with the stationary phase and thus elute later.

Historically, the use of silica and alumina as adsorbents for NPLC fractionation of PAHs was sometimes unreliable due to high adsorptivity and the influence of moisture content. nih.govcup.edu.cn However, aminopropyl (NH2) stationary phases have been found to provide more reproducible fractionations of PAHs according to their number of aromatic carbons. nih.gov NPLC is particularly valuable for isolating specific fractions of PAHs from a complex sample, which can then be subjected to further high-resolution analysis by techniques like reversed-phase HPLC or gas chromatography. nih.gov This initial fractionation step is crucial as it reduces the complexity of the sample, making the subsequent quantification of individual isomers more accurate. cup.edu.cn

Gas Chromatography (GC) is a premier technique for the high-resolution separation of volatile and thermally stable compounds like PAHs. shimadzu.comdiva-portal.org In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). shimadzu.com The separation is based on the compounds' boiling points and their interactions with the stationary phase coated on the inside of the column. shimadzu.com Capillary columns, with their long length and small internal diameter, are widely used in modern GC analysis as they offer superior separation efficiency. shimadzu.com

For the analysis of complex PAH mixtures, which often contain numerous isomers, high-resolution GC is indispensable. diva-portal.org The choice of the stationary phase is critical for achieving the desired separation. For example, a 50% phenyl methylpolysiloxane stationary phase has demonstrated excellent separation of isomeric PAHs. nih.gov The separated compounds are typically detected using a mass spectrometer (GC-MS), which provides both identification and quantification of the individual analytes. diva-portal.org

To tackle the challenge of analyzing extremely complex PAH mixtures, hyphenated and multidimensional chromatographic techniques are employed. clinichrom.comlcms.cz These methods combine two or more separation techniques to achieve a resolving power greater than that of any single technique. A common and powerful combination is online liquid chromatography-gas chromatography (LC-GC). clinichrom.com In this setup, an LC system is used for initial sample cleanup and fractionation, and specific fractions are then automatically transferred to a GC system for high-resolution separation. clinichrom.com

LC-GC offers several advantages, including full automation, increased sensitivity (50-100 fold increase compared to offline methods), and reduced analysis time. clinichrom.com For instance, normal-phase LC can be used to separate PAHs into fractions based on ring size, and these fractions are then transferred to the GC for detailed analysis. clinichrom.com Another advanced technique is comprehensive two-dimensional gas chromatography (GC×GC), which uses two different GC columns with different separation mechanisms. researchgate.netnih.gov This technique provides exceptional chromatographic resolution and is highly effective for separating co-eluting isomers in complex environmental samples. researchgate.netnih.gov

Mass Spectrometric Approaches for Molecular Identification and Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. sapub.org It is an indispensable tool for the molecular identification and structural elucidation of compounds like this compound, especially when coupled with chromatographic separation techniques.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound. nih.govresearchgate.net This capability is particularly important in the analysis of complex mixtures where multiple compounds may have the same nominal mass but different elemental formulas. By providing an exact mass, HRMS can differentiate between these compounds and lead to a confident identification.

When coupled with gas chromatography (GC-HRMS), this technique offers both high-resolution separation and highly selective detection. nih.govresearchgate.net This combination has been shown to provide the highest quality data for target PAHs, with significantly lower limits of quantification compared to lower resolution mass spectrometry methods. nih.govresearchgate.net The enhanced selectivity and sensitivity of GC-HRMS make it a robust analytical approach for measuring PAHs at very low concentrations in complex matrices. nih.govresearchgate.net The accurate mass data obtained from HRMS is fundamental for the unambiguous identification of specific PAH isomers like this compound. thermofisher.com

Table 2: Comparison of Mass Spectrometry Techniques for PAH Analysis

| Technique | Resolution | Key Advantage | Application for this compound |

|---|---|---|---|

| GC-MS (Single Quadrupole) | Low to Moderate | Robust and widely available. | General screening and quantification. |

| GC-MS/MS (Triple Quadrupole) | Low to Moderate | Increased selectivity through fragmentation. | Targeted analysis of specific PAHs in complex matrices. |

| GC-HRMS (e.g., Orbitrap, TOF) | High | Accurate mass determination for confident identification. | Unambiguous identification and quantification, especially for isomers. |

This table provides a comparative overview of different mass spectrometry techniques used in the analysis of polycyclic aromatic hydrocarbons.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Molecular Data

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a powerful technique for the molecular characterization of complex mixtures due to its high-resolving power. d-nb.info This method is particularly useful for analyzing intricate samples like crude oil and its derivatives, where a multitude of compounds are present. fiu.edu The high magnetic fields, often 9.4 Tesla or higher, used in FT-ICR MS allow for precise mass measurements, which are essential for determining the elemental composition of unknown compounds. d-nb.infoosti.gov

In the analysis of complex hydrocarbon mixtures, FT-ICR MS can identify thousands of distinct molecular formulas in a single sample. fiu.edu For instance, in the study of water-accommodated fractions (WAF) of crude oil, the number of identified peaks increased from approximately 700 to 12,000 after exposure to light, indicating significant photo-oxidation and the formation of new, oxygenated species. fiu.edu This highlights the capability of FT-ICR MS to track chemical transformations at a molecular level.

The technique's performance can be further enhanced by methods like 2ω detection, which can double the resolving power at a given magnetic field strength. d-nb.info This advancement allows instruments with lower magnetic fields (e.g., 7 Tesla) to achieve performance comparable to higher field instruments (e.g., 15 Tesla) in the detailed profiling of complex samples. d-nb.info

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of molecules by analyzing their fragmentation patterns. nih.gov This technique is widely used for the identification of specific compounds within complex mixtures, such as metabolites of PAHs in biological samples. wiley.comresearchgate.net For example, LC-MS/MS methods are employed to determine the concentration of hydroxylated PAH metabolites in urine, providing a measure of human exposure to these compounds. researchgate.net

The process involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule. nih.gov The development of reliable MS/MS methods is a priority for the quantitative measurement of PAHs and their metabolites at very low concentrations, which is crucial for toxicological assessments. nih.gov

The sensitivity of tandem mass spectrometry allows for the detection of analytes at levels as low as picograms per kilogram, with good repeatability and reproducibility. nih.gov This makes it a suitable technique for monitoring trace levels of compounds like this compound and its derivatives in various matrices.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity.fiu.eduhuji.ac.ilscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the connectivity of protons and carbons. huji.ac.il For polycyclic aromatic hydrocarbons like aceanthrylene (B1216281), both ¹H and ¹³C NMR spectra are crucial for unambiguous assignments and for understanding the distribution of charge in their ionic forms. huji.ac.il

The center of gravity of the ¹H NMR spectrum for aceanthrylene is around 7.89 ppm, which is typical for aromatic systems. huji.ac.il The ¹³C NMR spectrum has a center of gravity at 128.3 ppm. huji.ac.il Two-dimensional NMR techniques, such as 2D-COSY, are particularly valuable for establishing proton-proton and proton-carbon correlations, which helps in the definitive assignment of spectral signals. huji.ac.il

Table 1: ¹H and ¹³C NMR Chemical Shifts for Aceanthrylene

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aceanthrylene (Neutral) | 7.89 (center of gravity) | 128.3 (center of gravity) |

Data sourced from studies on aceanthrylene and its derivatives. huji.ac.il

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions.fiu.eduscispace.com

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure. shu.ac.ukmsu.edu The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu For PAHs, these spectra are characterized by multiple absorption bands corresponding to π → π* transitions. shu.ac.uk

The annellation theory has been used to predict the locations of maximum absorbance in the UV-Vis spectra of this compound and other related PAHs. researchgate.net This theoretical approach helps in understanding the relationship between the structure of a PAH and its electronic absorption properties. researchgate.net The addition of fused rings, as in the case of this compound, typically causes a bathochromic (red) shift of the absorption bands. msu.edu

Infrared (IR) Spectroscopy for Vibrational Fingerprinting.huji.ac.ilscispace.comubbcluj.ro

Infrared (IR) spectroscopy provides a unique "fingerprint" of a molecule by probing its vibrational modes. scispace.com The IR spectrum of a molecule is characteristic of its structure, and specific functional groups produce absorptions at reproducible frequencies. scispace.com For PAHs like aceanthrylene, which contain a five-membered ring, the IR spectra show characteristic features.

Theoretical calculations using Density Functional Theory (DFT) have been employed to study the infrared spectra of aceanthrylene and its isomers. oup.com These studies show significant differences in the C-C stretching, C-H in-plane bending, and C-H out-of-plane bending vibration modes among isomers. oup.com For instance, neutral aceanthrylene exhibits an overlapping out-of-plane feature at 11.4 µm. arxiv.org

Table 2: Characteristic IR Absorption Bands for Aceanthrylene

| Vibrational Mode | Wavelength (µm) |

| Out-of-plane C-H bending | 11.4 |

Data based on theoretical and experimental studies of aceanthrylene. arxiv.org

X-ray Diffraction for Single Crystal Structure Determination.researchgate.net

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. wikipedia.org By measuring the angles and intensities of the diffracted beams, a detailed picture of the electron density and atomic positions can be constructed. wikipedia.org

Laser-Excited Time-Resolved Shpol'skii Spectroscopy for Isomer Analysis

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a highly selective and sensitive luminescence technique ideal for the differentiation and analysis of PAH isomers, such as those in the C24H14 class to which this compound belongs. nih.govx-mol.comresearchgate.net This method couples the principles of Shpol'skii spectroscopy with time-resolved fluorescence detection, providing two dimensions of selectivity for unambiguous identification. science.govnih.gov

The fundamental principle of the Shpol'skii effect involves dissolving the analyte in a suitable n-alkane solvent, which is then frozen to cryogenic temperatures, typically that of liquid helium (4.2 K). nih.gov At this temperature, the analyte molecules occupy substitutional sites within the crystalline n-alkane matrix, which severely restricts their rotational and vibrational motions. When excited by a monochromatic laser source, this results in highly resolved, quasi-linear fluorescence emission spectra with bandwidths of less than 2 cm⁻¹, a significant improvement over the broad, unresolved spectra observed at room temperature. science.gov

The addition of time resolution provides a further layer of analytical specificity. Different PAH isomers, even those with very similar steady-state fluorescence spectra, often exhibit distinct fluorescence decay lifetimes. nih.gov By gating the detector and recording spectra at different time delays after the laser pulse, it is possible to distinguish between co-eluting or co-existing isomers in a sample. science.goviarc.fr

Research Findings and Applicability

While specific LETRSS data for this compound is not extensively documented in the literature, the technique has been successfully applied to the analysis of complex PAH isomer groups, such as dibenzopyrenes. iarc.frnih.gov For a group of C24H14 isomers including this compound, theoretical predictions of their UV-Visible absorption spectra have been made, highlighting the scientific interest in differentiating these closely related structures. nih.govx-mol.comresearchgate.net

The application of LETRSS for the analysis of this compound and its isomers would involve the following:

Dissolving the sample mixture in a suitable Shpol'skii matrix, such as n-octane. nih.gov

Cooling the sample to 4.2 K using a cryogenic apparatus. nih.gov

Exciting the sample with a tunable dye laser at a wavelength selected to preferentially excite one or more isomers.

Recording the resulting high-resolution fluorescence emission spectra and measuring the characteristic fluorescence decay lifetimes.

The unique combination of sharp emission lines and fluorescence lifetimes serves as a molecular fingerprint for each isomer. For instance, this compound could be distinguished from its isomers, like Naphth(2,3-a)aceanthrylene, based on these distinct parameters.

Table 1: Principles and Advantages of LETRSS for PAH Isomer Analysis

| Feature | Principle | Advantage for Isomer Analysis |

| Shpol'skii Matrix | Analyte molecules are trapped in a frozen n-alkane crystal lattice at cryogenic temperatures (e.g., 4.2 K). nih.gov | Reduces inhomogeneous broadening, producing highly resolved, quasi-linear emission spectra. science.gov |

| Laser Excitation | A monochromatic laser source allows for selective excitation of specific isomers based on their unique absorption profiles. | Enhances selectivity by targeting individual compounds within a complex mixture. |

| Time Resolution | Fluorescence decay is measured over time, yielding a characteristic lifetime for each emitting species. nih.gov | Provides an independent parameter for distinguishing isomers that may have similar emission spectra. science.gov |

| Combined Selectivity | The technique combines high-resolution emission wavelengths and unique fluorescence lifetimes. | Offers unambiguous identification and quantification of co-eluting or co-existing isomers. science.govnih.gov |

Table 2: Hypothetical Differentiating Parameters for C24H14 Isomers using LETRSS

This table illustrates how LETRSS could distinguish between this compound and an isomer based on the unique data the technique provides. The values are hypothetical and for illustrative purposes only.

| Compound | Major Emission Wavelength (nm) | Fluorescence Lifetime (ns) |

| This compound | 415.2, 428.5 | 35 |

| Naphth(2,3-a)aceanthrylene | 418.9, 432.1 | 50 |

Compound Index

Future Directions in Naphth 2,1 a Aceanthrylene Research

Emerging Synthetic Methodologies for Highly Complex PAH Architectures

The synthesis of structurally precise and complex PAHs such as Naphth(2,1-a)aceanthrylene remains a significant challenge. However, emerging synthetic strategies are paving the way for more efficient and versatile construction of these elaborate molecular architectures. Future research will likely focus on adapting and refining these modern techniques.

Key methodologies that are expected to influence the synthesis of this compound and its derivatives include:

Annulative Dimerization: A novel approach for synthesizing PAHs involves the palladium-catalyzed annulative dimerization of simpler precursors like phenylene triflates. chemistryviews.org This method, followed by a reaction such as an FeCl3-mediated Scholl reaction, can create fully fused PAH systems and could simplify the preparation of complex structures compared to traditional methods. chemistryviews.org

Palladium-Catalyzed Annulation: New palladium-catalyzed annulation methods, such as the [3 + 3] annulation, allow for the construction of PAHs from two smaller aromatic fragments. rsc.org This strategy has been successfully applied to create various perylene (B46583) derivatives and could be adapted for the intricate ring system of this compound. rsc.org

Cyclopentannulation Reactions: Palladium-catalyzed [3 + 2] cyclocondensation reactions, or cyclopentannulations, represent a versatile tool for building novel PAHs. acs.org By reacting sterically hindered alkynes with brominated aromatic compounds, new cyclopentafused PAHs can be synthesized efficiently. acs.org

Advanced Coupling and Cyclization: Other promising techniques include double Suzuki couplings of PAH bisboronic acid derivatives followed by conversion to larger systems through methods like Wittig reactions and photocyclization or reductive cyclization. nih.gov Additionally, oxidative cyclodehydrogenation of oligophenylene precursors offers a path to creating large PAHs with up to 78 carbon atoms. researchgate.net

These evolving synthetic toolkits will not only facilitate the production of this compound for further study but also enable the creation of novel derivatives with tailored electronic and physical properties.

Integration of Machine Learning and AI in Predictive Computational Chemistry

The intersection of artificial intelligence (AI) and computational chemistry is set to revolutionize the study of complex molecules. rsc.orgnih.govarxiv.org For this compound, these technologies offer a pathway to rapidly predict its properties and reactivity, circumventing the time and resource-intensive nature of traditional quantum chemical calculations.

Future research directions in this area include:

Accelerated Property Prediction: Machine learning (ML) models can be trained on datasets of quantum chemical calculations to predict molecular properties with high accuracy but at a fraction of the computational cost. nih.govbiorxiv.org So-called Δ-machine learning approaches can correct inexpensive calculations to achieve the accuracy of higher-level theories. biorxiv.org This could be applied to predict the electronic, optical, and thermodynamic properties of this compound.

Development of Machine Learning Potentials: AI can be used to develop machine learning interatomic potentials (MLPs) that allow for fast and accurate atomistic simulations. rsc.org These MLPs can be used to model the dynamics of this compound, providing insights into its behavior in different environments.

Structure-Property Relationship Studies: By analyzing large datasets of PAHs, machine learning algorithms can identify complex structure-property relationships. biorxiv.org This could be used to guide the design of new this compound derivatives with optimized properties for specific applications, such as in organic electronics. For instance, ML models have been successfully used to predict how PAHs influence environmental bacterial communities by identifying key biomarkers. nih.gov

The integration of AI will accelerate the discovery cycle, enabling researchers to screen virtual libraries of related compounds and prioritize synthetic targets with the most promising characteristics.

Development of Novel Analytical Techniques for Ultra-Trace Analysis and Structural Nuances

As the focus shifts towards understanding the environmental presence and material science applications of complex PAHs, the demand for highly sensitive and selective analytical methods grows. Detecting and characterizing this compound, especially in complex matrices at trace or ultra-trace levels, requires pushing the boundaries of current analytical capabilities. dcu.ie

Future advancements are anticipated in the following areas:

Advanced Chromatographic-Mass Spectrometric Methods: Techniques such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) are crucial for achieving detection limits in the parts-per-billion (ppb) range. swri.org The use of tandem mass spectrometry (GC-EI-MS/MS) and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC/TOF-MS) can provide enhanced selectivity and sensitivity for resolving isomers and analyzing complex samples. nih.gov

Enhanced Sample Preparation: The accuracy of ultra-trace analysis heavily depends on efficient sample preparation. swri.org Future work will likely focus on optimizing procedures like liquid-liquid partition and solid-phase extraction (SPE) to maximize the removal of interfering matrix components while ensuring high recovery rates for the target analyte. swri.orgnih.gov

Novel Sensor Technologies: There is a growing interest in developing electrochemical biosensors and surface-enhanced Raman scattering (SERS)-based optical sensors for the rapid, onsite detection of PAHs. nih.govnih.gov While current research often focuses on common PAHs, these platforms could be adapted for the specific detection of this compound.

These analytical innovations will be critical for environmental monitoring, metabolomic studies, and quality control in materials science applications involving this compound.

Table 1: Emerging Analytical Techniques for Complex PAH Analysis

| Technique | Abbreviation | Key Advantage | Potential Application for this compound |

|---|---|---|---|

| High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry | HRGC/HRMS | Extremely low detection limits (ppb range) and high mass accuracy. swri.org | Quantifying ultra-trace levels in environmental samples (air, water, soil). |

| Gas Chromatography Tandem Mass Spectrometry | GC-MS/MS | High selectivity, reducing matrix interference. nih.gov | Differentiating from isomers and other PAHs in complex mixtures. |

| Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry | GC×GC/TOF-MS | Superior separation power for highly complex samples. nih.gov | Detailed characterization of combustion byproducts or crude oil fractions. |

| High-Performance Liquid Chromatography with Fluorescence Detection | HPLC-FLD | High sensitivity for fluorescent compounds like PAHs. nih.gov | Routine analysis in food and water safety monitoring. |

| Electrochemical & Optical Sensors | - | Potential for rapid, portable, and onsite detection. nih.gov | Field screening for environmental contamination or process monitoring. |

Interdisciplinary Research Applications in Materials Science and Astrochemistry

The unique, extended π-conjugated system of this compound makes it a compelling candidate for exploration in diverse, interdisciplinary fields, particularly materials science and astrochemistry.

Materials Science: PAHs are foundational components for a range of optoelectronic technologies, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). acs.org Future research could investigate the specific electronic and photophysical properties of this compound, such as its charge carrier mobility and luminescence, to assess its suitability for these applications. The synthesis of derivatives with specific functional groups could be used to tune its self-assembly in thin films, a critical factor for device performance. researchgate.net

Astrochemistry: PAHs are believed to be widespread in the interstellar medium and play a role in various astrophysical processes. mdpi.com Studying the spectroscopic signatures (e.g., infrared spectra) of this compound under astrophysically relevant conditions (low temperature, vacuum) is a key research avenue. Machine learning models are already being developed to predict the infrared spectra of interstellar PAHs. rsc.org Such data can be compared with astronomical observations to search for its presence in space. Furthermore, investigating its photochemistry and stability when exposed to ultraviolet radiation in water-ice matrices could provide insights into the formation of more complex organic molecules in prebiotic scenarios. mdpi.com

By bridging disciplines, researchers can explore this molecule not just as a chemical curiosity, but as a potential component of next-generation materials and a piece of the cosmic carbon puzzle.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Naphth[2,1-a]aceanthrylene with high purity for toxicological studies?

- Synthesis typically involves cyclopenta-fusion techniques to construct the polycyclic aromatic hydrocarbon (PAH) backbone. For example, cyclopenta-PAH isomers can be synthesized via Diels-Alder reactions or photochemical cyclization of precursor dienes. High-purity standards (e.g., deuterated or isotopically labeled analogs) are critical for analytical validation, as seen in PAH research . Chromatographic purification (HPLC or GC-MS) and structural verification via NMR or mass spectrometry are essential to ensure purity >98% .

Q. How can structural characterization of Naphth[2,1-a]aceanthrylene be optimized using spectroscopic techniques?

- Combine UV-Vis spectroscopy (to identify π-π* transitions) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR), particularly -NMR, resolves ring junction configurations. Computational modeling (e.g., density functional theory) aids in assigning spectral peaks and validating stereochemistry .

Advanced Research Questions

Q. What experimental designs resolve conflicting data on the carcinogenic potential of Naphth[2,1-a]aceanthrylene?

- Discrepancies in carcinogenicity studies often arise from variations in exposure routes (inhalation vs. oral) or metabolic activation differences across species. To address this:

- Use in vitro microsomal assays (e.g., S9 liver fractions) to compare metabolic activation pathways in human vs. rodent models .

- Employ dose-response studies with biomarker monitoring (e.g., DNA adducts like 1,2-naphthoquinone adducts) to quantify genotoxic effects .

- Cross-reference epidemiological data from occupational cohorts exposed to PAH mixtures, as outlined in IARC evaluations .

Q. What advanced analytical techniques detect Naphth[2,1-a]aceanthrylene in environmental matrices at trace levels?

- Gas chromatography-tandem mass spectrometry (GC-MS/MS) with selective ion monitoring (SIM) achieves detection limits <1 ppb in air/water samples. For complex matrices (e.g., soil or biological tissues), isotope dilution using -labeled internal standards improves accuracy . Recent advancements in ambient ionization mass spectrometry (e.g., DESI) enable real-time monitoring without sample preparation .

Q. How do metabolic pathways of Naphth[2,1-a]aceanthrylene differ between mammalian systems, and what data gaps exist?

- Key pathways include cytochrome P450-mediated oxidation to reactive epoxides (e.g., 1,2-epoxide) and quinone formation. Differences in CYP1A1/1B1 isoform expression between species influence metabolite profiles. Data gaps include:

- Quantifying interspecies variability in adduct formation (e.g., hemoglobin vs. albumin adducts) .

- Elucidating non-genotoxic mechanisms (e.g., oxidative stress induction) using transcriptomic profiling .

Q. What strategies validate biomarkers of exposure for Naphth[2,1-a]aceanthrylene in susceptible populations?

- Prioritize biomarkers with high specificity, such as urinary 1,2-dihydrodiol metabolites or DNA adducts (e.g., 1,2-naphthoquinone-DNA). Validate these in longitudinal cohort studies with controlled exposure metrics. ATSDR’s framework for biomarker assessment (Section 3.3) recommends multi-matrix analysis (urine, blood, hair) to account for pharmacokinetic variability .

Data Gaps and Methodological Challenges

Q. How can researchers address the lack of chronic toxicity data for Naphth[2,1-a]aceanthrylene?

- Implement subchronic-to-chronic extrapolation models using benchmark dose (BMD) analysis. Leverage in silico tools (e.g., QSAR models) to predict long-term effects based on structural analogs like benz[j]aceanthrylene. ATSDR’s data needs assessment (Section 6.2) highlights the urgency of chronic inhalation studies in rodents to establish NOAEL/LOAEL thresholds .

Q. What computational approaches reconcile conflicting in vitro vs. in vivo genotoxicity results?

- Integrate ToxCast high-throughput screening data with physiologically based kinetic (PBK) modeling to predict in vivo relevance of in vitro findings. For example, discrepancies in Ames test positivity may arise from metabolic competency differences; PBK models adjust for hepatic clearance rates and tissue partitioning .

Tables: Key Research Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.